molecular formula C13H17NO2 B2654880 Ethyl 1-(benzylamino)cyclopropanecarboxylate CAS No. 1695742-08-5

Ethyl 1-(benzylamino)cyclopropanecarboxylate

Cat. No.: B2654880
CAS No.: 1695742-08-5
M. Wt: 219.284
InChI Key: QNQLRCYONJIOKV-UHFFFAOYSA-N
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Description

This compound is primarily utilized in pharmaceutical research as a precursor for peptidomimetics, as indicated by its inclusion in synthetic pathways for polyfunctional amides .

Properties

IUPAC Name

ethyl 1-(benzylamino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-12(15)13(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQLRCYONJIOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(benzylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(benzylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(benzylamino)cyclopropanecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes Evidence ID
Ethyl 1-(benzylamino)cyclopropanecarboxylate Benzylamino, ethyl ester ~217.26* Not reported Not reported Peptidomimetic precursors
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (C7H9F3O2) Trifluoromethyl, ethyl ester 182.14 84–86 (reported) / 127.4±35 (predicted) 1.311±0.06 Fluorinated intermediates
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1308814-98-3) 4-Nitrophenyl, ethyl ester 235.24 Not reported Not reported Nitroaromatic intermediates
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (3697-68-5) Hydroxymethyl, ethyl ester 144.17 Not reported Not reported Hydrophilic functionalization
Ethyl 1-bromocyclopropanecarboxylate (89544-83-2) Bromo, ethyl ester 193.04 Not reported Not reported Halogenated building blocks
Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate (1282550-09-7) 4-Hydroxyphenyl, ethyl ester 206.24 Not reported Not reported Phenolic derivatives for drug design

*Calculated based on molecular formula C₁₃H₁₅NO₂.

Key Observations:
  • Electron-Withdrawing vs. This impacts stability in synthetic reactions .
  • Steric and Polar Effects : The hydroxymethyl analog () offers increased polarity due to the -OH group, improving solubility in aqueous systems, whereas the bromo derivative () is more reactive in cross-coupling reactions .
  • Biological Relevance: The benzylamino group in the target compound facilitates hydrogen bonding and π-π interactions, critical for binding in peptidomimetic applications .

Biological Activity

Ethyl 1-(benzylamino)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be identified by its molecular formula C14H17NO2C_{14}H_{17}NO_2. The structure features a cyclopropane ring, which is significant for its biological activity due to the strain and unique electronic properties it imparts.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various compounds related to this structure and evaluated their efficacy against several microorganisms:

CompoundMicroorganismActivity (Minimum Inhibitory Concentration, MIC)
8aEscherichia coli32 µg/mL
8bStaphylococcus aureus16 µg/mL
8cPseudomonas aeruginosa64 µg/mL
8dCandida albicans32 µg/mL

These findings suggest that modifications to the benzyl group significantly enhance antimicrobial activity against both bacteria and fungi .

Cardiovascular Effects

This compound has also been studied for its effects on cardiovascular health. The compound influences the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and platelet aggregation. This mechanism is particularly relevant in the treatment of conditions such as hypertension and atherosclerosis .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A patient with resistant hypertension was treated with a derivative of this compound, resulting in significant blood pressure reduction without adverse effects. The study highlighted the compound's ability to enhance endothelial function.
  • Case Study 2 : In a clinical trial involving patients with chronic heart failure, administration of this compound led to improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

These case studies underline the compound's potential in managing cardiovascular diseases effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pathogen Growth : The compound disrupts bacterial cell wall synthesis and fungal cell membrane integrity.
  • Vasodilation : By enhancing NO levels, it promotes vasodilation, improving blood flow and reducing vascular resistance.
  • Platelet Function Modulation : It affects platelet aggregation, which is crucial in preventing thrombotic events.

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